molecular formula C12H12N4S B2684198 2-(Benzotriazol-1-ylmethyl)-4,5-dimethyl-1,3-thiazole CAS No. 168698-04-2

2-(Benzotriazol-1-ylmethyl)-4,5-dimethyl-1,3-thiazole

Cat. No. B2684198
CAS RN: 168698-04-2
M. Wt: 244.32
InChI Key: LLDGRZBOQNKGDE-UHFFFAOYSA-N
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Description

“2-(Benzotriazol-1-ylmethyl)-4,5-dimethyl-1,3-thiazole” is a complex organic compound that contains a benzotriazole moiety. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol −1. It has a density of 1.36 g/mL . It has a melting point of 100 °C (212 °F; 373 K) and a boiling point of 350 °C (662 °F; 623 K) . It is soluble in water up to 20 g/L .

Safety and Hazards

Benzotriazole is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H302, H319, H332, H411, H412 . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Future Directions

The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists in search of new pharmaceutical lead structures . Hence, the benzotriazole methodology, offering many well-known versatile synthetic tools in organic synthesis, has the potential to contribute significantly to the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-8-9(2)17-12(13-8)7-16-11-6-4-3-5-10(11)14-15-16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGRZBOQNKGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-benzotriazole

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